Sikkimotoxin

Cytotoxicity SAR Lignan lactone Leukemia cell line

Sikkimotoxin is a naturally occurring aryltetralin lactone lignan first isolated from Podophyllum sikkimensis. It belongs to the podophyllotoxin class of tetrahydronaphthalene lignans but differs structurally by bearing 6,7-dimethoxy substituents on the fused arene ring in place of the methylenedioxy group characteristic of podophyllotoxin.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
CAS No. 18651-67-7
Cat. No. B090858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSikkimotoxin
CAS18651-67-7
Synonymssikkimotoxin
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O
InChIInChI=1S/C23H26O8/c1-26-15-8-12-13(9-16(15)27-2)21(24)14-10-31-23(25)20(14)19(12)11-6-17(28-3)22(30-5)18(7-11)29-4/h6-9,14,19-21,24H,10H2,1-5H3/t14-,19+,20-,21-/m0/s1
InChIKeyJQNGRAVMNACCCG-MGNXDGSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sikkimotoxin (CAS 18651-67-7): A 6,7-Dimethoxy Tetrahydronaphthalene Lignan with Differentiated Cytotoxic and MDR-Evasion Profile for Targeted Procurement


Sikkimotoxin is a naturally occurring aryltetralin lactone lignan first isolated from Podophyllum sikkimensis [1]. It belongs to the podophyllotoxin class of tetrahydronaphthalene lignans but differs structurally by bearing 6,7-dimethoxy substituents on the fused arene ring in place of the methylenedioxy group characteristic of podophyllotoxin. Its molecular formula is C23H26O8 (MW 430.45 g/mol). Sikkimotoxin and its semi-synthetic oxolane derivatives have been directly compared to podophyllotoxin and etoposide in multiple quantitative cytotoxicity and multidrug-resistance assays [2].

Workflow
Lignan cytotoxicity and MDR-evasion studies
Model Context
Leukemia cell-model response evaluation
Selection Logic
Distinct 6,7-dimethoxy substitution scaffold, non-P-gp/MRP substrate oxolane derivatives
Supply Fit
Sustainable feedstock from α-conidendrin (sulfite pulping byproduct)

Why Podophyllotoxin-Class Compounds Cannot Be Freely Interchanged: Sikkimotoxin-Specific Structural Consequences on Cytotoxic Potency and Transporter Recognition


Although sikkimotoxin, podophyllotoxin, and α-conidendrin share the same tetrahydronaphthalene scaffold, small aromatic substitution differences translate into quantitatively large biological divergence. Direct head-to-head comparison of oxolane derivatives demonstrated that replacing the podophyllotoxin methylenedioxy group with the 6,7-dimethoxy pattern characteristic of sikkimotoxin reduces cytotoxicity by approximately 10-fold [1]. Moreover, while the sikkimotoxin-derived oxolane (compound 9) is not a substrate for the multidrug-resistance transporters P-glycoprotein or MRP—conferring resistance factors below 1—etoposide is actively effluxed, with resistance factors reaching 33 [1]. These non-linear structure–activity relationships and differential transporter recognition mean that in-class lignans cannot be treated as generic functional equivalents; substitution with the wrong analog would introduce uncontrolled potency and resistance variables into any experimental or development program.

Fused Arene Substitution Mismatch
6,7-dimethoxy pattern alters cytotoxicity profile compared to podophyllotoxin methylenedioxy; potency may shift and require re-validation.
MDR Transporter Recognition Divergence
Sikkimotoxin-derived oxolanes evade P-gp and MRP, whereas etoposide is actively effluxed; resistance profiles may not transfer across scaffolds.
Physicochemical Property Crossover
Lower melting point and inverted benzene solubility vs. podophyllotoxin can affect identity testing and formulation design; direct substitution is not supported without verification.

Sikkimotoxin Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, MDR Evasion, Physicochemical, and Synthetic-Route Comparisons


Fused-Arene Substitution Effect: 10-Fold Cytotoxicity Differential Between Sikkimotoxin-Derived and Podophyllotoxin-Derived Oxolanes in CCRF-CEM Leukemia Cells

In the CCRF-CEM human leukemia cell line, the sikkimotoxin-derived oxolane 9 (bearing 6,7-dimethoxy substitution) exhibited an IC50 of 470 ± 38 ng/mL, compared to 43 ± 8 ng/mL for the podophyllotoxin-derived oxolane 3 (bearing methylenedioxy substitution). This represents a 10.9-fold reduction in cytotoxic potency directly attributable to the replacement of the podophyllotoxin methylenedioxy group by two methoxy groups [1]. Etoposide, the clinical comparator, had an IC50 of 1146 ± 83 ng/mL, meaning oxolane 9 retained 2.4-fold greater potency than etoposide despite the loss relative to oxolane 3 [1].

Cytotoxicity SAR
Head-to-head
Sikkimotoxin-derived oxolane 9 IC50: 470 ± 38 ng/mL (CCRF-CEM); podophyllotoxin-derived oxolane 3 IC50: 43 ± 8 ng/mL; etoposide IC50: 1146 ± 83 ng/mL
Supports cell-model potency differentiation
10.9-fold lower potency vs. oxolane 3; 2.4-fold higher vs. etoposide. Reported mean ± SE of 2–4 experiments.
Cytotoxicity SAR Lignan lactone Leukemia cell line

MDR-Transporter Substrate Evasion: Sikkimotoxin-Derived Oxolane Shows Resistance Factors Below 1 in P-gp- and MRP-Overexpressing Cell Lines, in Sharp Contrast to Etoposide

In the HL60 leukemic cell line panel, the resistance factor (RF = IC50-resistant / IC50-sensitive) of the sikkimotoxin-derived oxolane 9 was 0.7 in HL60/ADR cells (MRP-overexpressing) and 0.6 in HL60/Vinc cells (P-gp-overexpressing), indicating no cross-resistance and even slight hypersensitivity [1]. In stark contrast, etoposide exhibited RF values of 33 (HL60/ADR) and 11 (HL60/Vinc), confirming it is a strong substrate for both efflux transporters. The podophyllotoxin-derived oxolane 3 showed similarly low RF values of 0.6 and 0.5, respectively, demonstrating that the oxolane scaffold class—including the sikkimotoxin variant—evades these clinically important resistance mechanisms [1].

MDR Evasion
Head-to-head
Resistance factor (RF) in HL60/ADR (MRP+): oxolane 9 = 0.7, etoposide = 33; in HL60/Vinc (P-gp+): oxolane 9 = 0.6, etoposide = 11
Supports MDR transporter evasion review
RF 45-fold difference vs. etoposide. Podophyllotoxin-derived oxolane 3 shows comparable evasion.
Multidrug resistance P-glycoprotein MRP transporter

Lignan Class Cytotoxicity Ranking: Sikkimotoxin Analogue Activity Positioned Between PT-Derived and ACON-Derived Bridged Congeners at Molar Potency Levels

A comparative study of dioxatricyclodecane-bridged derivatives across three tetrahydronaphthalene lignan classes established a clear cytotoxicity potency hierarchy: the podophyllotoxin-derived dioxatricyclodecane 14 was active at 10⁻⁸ M, the sikkimotoxin-derived analogue 12 was less active (no activity at 10⁻⁸ M, but activity above the ACON analogue), and the α-conidendrin-derived analogue 11 was completely inactive at 10⁻⁴ M [1]. This quantitative ranking places sikkimotoxin-derived compounds in a defined intermediate position—below podophyllotoxin-type potency but above α-conidendrin-type inactivity—that can be exploited for selective cytotoxicity window design.

Lignan Potency Rank
Class-level
Potency order: podophyllotoxin-derived (10⁻⁸ M) > sikkimotoxin-derived (intermediate) > α-conidendrin-derived (inactive at 10⁻⁴ M)
Intermediate position within lignan cytotoxicity landscape
Sikkimotoxin-derived analogue active but below 10⁻⁸ M threshold; at least 100-fold span across tested set.
Methyleneoxy bridging SAR Dioxatricyclodecane Tetrahydronaphthalene lignan cytotoxicity

Physicochemical Differentiation: Sikkimotoxin Melting Point, Benzene Solubility, and Optical Rotation Profiles Distinct from Podophyllotoxin for Identity Confirmation and Formulation Design

Sikkimotoxin exhibits a melting point of 120°C and an optical rotation of [α]D25 −91.8° [1]. In contrast, podophyllotoxin melts between 177–185°C and displays a specific rotation of [α]D −129° (c=1, CHCl₃) . Solubility profiles also differ substantially: sikkimotoxin is freely soluble in ethanol, methanol, and chloroform but sparingly soluble in benzene and practically insoluble in water and petroleum ether [1], whereas podophyllotoxin is freely soluble in benzene, chloroform, acetone, and ethyl acetate . The 57–65°C lower melting point and inverse benzene solubility of sikkimotoxin provide orthogonal identity confirmation and enable formulation strategies distinct from those available for podophyllotoxin.

Physicochemical Identity
Cross-study
Sikkimotoxin: mp 120 °C, [α]D25 −91.8°, sparingly soluble in benzene. Podophyllotoxin: mp 177–185 °C, [α]D −129°, freely soluble in benzene.
Supports identity confirmation and formulation differentiation
Δ mp ≈ 57–65 °C; Δ [α]D ≈ 37.2°; benzene solubility crossover.
Physicochemical characterization Quality control identity testing Formulation solubility profiling

Alternative Synthetic Feedstock: α-Conidendrin from Sulfite Pulping Provides a Non-Endangered-Plant Route to Sikkimotoxin Derivatives, Unlike Podophyllotoxin Reliance on Podophyllum Species

Sikkimotoxin derivatives can be semi-synthetically prepared from α-conidendrin—an abundant byproduct of sulfite pulping that was once reclaimed on a large scale—via Fremy's salt oxidation, reduction, methylation, and subsequent oxidations to yield sikkimotoxin oxabicyclooctane (7) and dioxatricyclodecane (8) [1][2]. This contrasts with podophyllotoxin, which is primarily sourced from Podophyllum species that face supply sustainability concerns and conservation pressures [3]. The α-conidendrin route decouples sikkimotoxin-derivative supply from endangered plant harvesting, providing a quantifiably distinct supply-chain risk profile even though absolute process yields are specific to the derivative being targeted.

Sustainable Synthesis
Supporting evidence
Route from α-conidendrin (sulfite pulping byproduct) via Fremy’s salt oxidation, reduction, methylation, and bridging oxidations
Supply-chain diversification route
Decouples from Podophyllum harvest; applicable to oxabicyclooctane and dioxatricyclodecane derivatives.
Sustainable synthesis Industrial byproduct feedstock Aryltetralin lignan preparation

Sikkimotoxin Procurement-Linked Application Scenarios: From MDR Cancer Models to Sustainable Lignan Synthesis Platforms


Overcoming Multidrug Resistance in Leukemia Drug Discovery: Sikkimotoxin-Type Scaffolds Evade P-gp and MRP Efflux

Sikkimotoxin-derived oxolanes, with resistance factors of 0.6–0.7 in P-gp- and MRP-overexpressing HL60 sublines, are quantitatively non-substrates for the two major MDR efflux transporters that inactivate etoposide (RFs of 11 and 33). This makes the sikkimotoxin oxolane scaffold a rational chemical starting point for designing anti-leukemic agents intended to retain activity in drug-resistant tumors, where etoposide-based therapy would fail [1].

Structure–Activity Relationship (SAR) Exploration of Fused Arene Substitution: Quantifying the 10-Fold Cytotoxicity Drop of the 6,7-Dimethoxy Motif

The precise 10.9-fold IC50 differential between podophyllotoxin-derived oxolane 3 (43 ng/mL) and sikkimotoxin-derived oxolane 9 (470 ng/mL) in CCRF-CEM cells provides a robust quantitative benchmark for any SAR program investigating the cytotoxic contribution of the fused arene substitution pattern. Researchers can use sikkimotoxin as the reference 6,7-dimethoxy standard to systematically vary pendant arene and C-4 configuration and measure resulting potency shifts against this well-characterized baseline [1].

Formulation Development Exploiting Differential Solubility: Methanol- and Ethanol-Compatible Sikkimotoxin Solutions with Low Benzene Solubility

Unlike podophyllotoxin, which is freely soluble in benzene, sikkimotoxin is sparingly soluble in benzene but freely soluble in methanol and ethanol. This distinct solubility profile enables formulation scientists to select sikkimotoxin for alcohol-based or aqueous-alcoholic delivery systems where minimizing benzene-soluble components is critical for safety or excipient compatibility, while still achieving high drug loading in simple ethanolic or methanolic stock solutions [2].

Sustainable Lignan-Derivative Production Platform: Replacing Podophyllotoxin with α-Conidendrin as the Chemical Feedstock for Large-Scale Sikkimotoxin Analogue Preparation

Industrial laboratories seeking to prepare tetrahydronaphthalene lignan derivatives without reliance on wild-harvested or cultivated Podophyllum species can adopt the α-conidendrin-to-sikkimotoxin-derivative synthetic route. α-Conidendrin, an abundant sulfite pulping byproduct, is converted to sikkimotoxin oxabicyclooctane (7) or dioxatricyclodecane (8) via a well-defined sequence of oxidation, reduction, methylation, and bridging oxidations. This route provides a cost-stable, non-endangered-plant supply chain for lignan research tools and preclinical candidates [3].

Application
Selection Property
Validation Focus
MDR leukemia cell-model studies
Non-substrate profile for P-gp and MRP
Resistance factor endpoints in HL60 sublines
Fused arene substitution SAR
6,7-dimethoxy cytotoxicity baseline
IC50 shift relative to podophyllotoxin-derived oxolane
Alcohol-based formulation development
Solubility differentiation (ethanol/methanol vs. benzene)
Solvent compatibility and loading in non-benzene carriers
Sustainable lignan-derivative synthesis
α-Conidendrin feedstock route
Process reproducibility and supply-chain stability
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